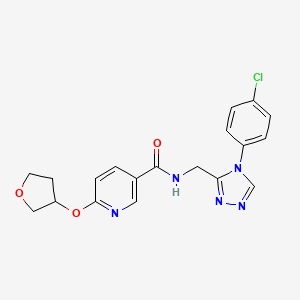

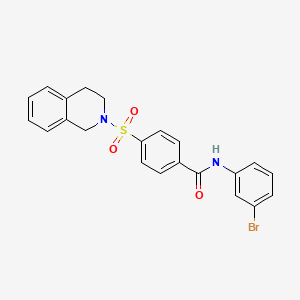

![molecular formula C17H19IN2O2S B2889552 1-[(2,4-Dimethoxyphenyl)methyl]-1-(4-iodophenyl)-3-methylthiourea CAS No. 306732-00-3](/img/structure/B2889552.png)

1-[(2,4-Dimethoxyphenyl)methyl]-1-(4-iodophenyl)-3-methylthiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

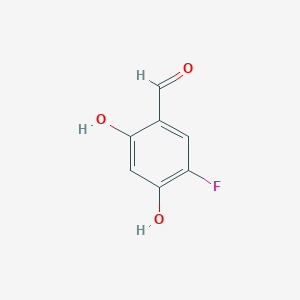

The compound “1-[(2,4-Dimethoxyphenyl)methyl]-1-(4-iodophenyl)-3-methylthiourea” is a complex organic molecule. It contains a thiourea group, which is characterized by the presence of a sulfur atom and a carbonyl group. The molecule also contains iodophenyl and dimethoxyphenyl groups, which are aromatic rings with iodine and methoxy substituents, respectively .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (from the phenyl groups), a thiourea group, iodine, and methoxy groups. The exact 3D structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the electron-rich aromatic rings and the electrophilic carbonyl group in the thiourea. The iodine atom might also be a site of reactivity .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar groups like the carbonyl and sulfur might confer some degree of polarity to the molecule. The aromatic rings might contribute to its stability .Applications De Recherche Scientifique

Antipathogenic Activity

Thiourea derivatives have been synthesized and characterized for their antipathogenic activity, particularly against bacterial strains known for their biofilm formation capabilities, such as Pseudomonas aeruginosa and Staphylococcus aureus. These compounds' structure-activity relationship indicates significant potential for the development of novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Structural Studies

Research on thioureidoalkylphosphonates has contributed to understanding the nature of interactions within these compounds, particularly the role of hydrogen bonds. These studies are crucial for designing molecules with desired properties, including stability and reactivity (Chęcińska & Grabowski, 2005).

Fluorescence and Biological Properties

Investigations into the structure, fluorescence, and biological properties of thiourea derivatives, particularly those involving acridin-9-ylthioureas, have shown that certain modifications can significantly enhance fluorescence intensity and exhibit remarkable biological activity against specific pathogens, such as Mycobacterium tuberculosis (Bernát et al., 2004).

Corrosion Inhibition

Studies have shown that methyl substituted phenyl containing dithiocarbamate compounds, which share functional similarities with thioureas, exhibit high efficiency as corrosion inhibitors for steel, suggesting potential applications of thiourea derivatives in protecting metals against corrosion (Kıcır et al., 2016).

Synthesis and Separation Techniques

Thiourea compounds have been used in novel methods for the separation of precious metals, such as platinum, palladium, and gold, from solutions. These applications highlight the utility of thiourea derivatives in analytical and preparative chemistry for metal recovery and purification (Diamantatos & Verbeek, 1977).

Mécanisme D'action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the specific biological target. If it’s used in a chemical reaction, its mechanism would depend on the reaction conditions and other reactants .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-[(2,4-dimethoxyphenyl)methyl]-1-(4-iodophenyl)-3-methylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19IN2O2S/c1-19-17(23)20(14-7-5-13(18)6-8-14)11-12-4-9-15(21-2)10-16(12)22-3/h4-10H,11H2,1-3H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGZDQYMNZZRKMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)N(CC1=C(C=C(C=C1)OC)OC)C2=CC=C(C=C2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19IN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-Chlorofuro[3,2-b]pyridin-2-yl)-trimethylsilane](/img/structure/B2889469.png)

![4-phenyl-5-[1-(quinolin-2-ylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2889470.png)

![1-(3,4-dimethoxybenzyl)-3-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2889487.png)

![(E)-3,4,5-trimethoxy-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2889489.png)